molecular formula C3H6N2S B12926875 2,3-Dihydrothiazol-4-amine

2,3-Dihydrothiazol-4-amine

Cat. No.: B12926875
M. Wt: 102.16 g/mol
InChI Key: MUPRVDDWOKLLFI-UHFFFAOYSA-N
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Description

2,3-Dihydrothiazol-4-amine is a heterocyclic organic compound containing a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrothiazol-4-amine typically involves the reaction of α-haloketones with thiourea. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to yield the desired thiazole derivative. The general reaction can be represented as follows:

R-CO-CH2-X+NH2CSNH2This compound+HX\text{R-CO-CH}_2\text{-X} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{this compound} + \text{HX} R-CO-CH2​-X+NH2​CSNH2​→this compound+HX

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrothiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydrothiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydrothiazol-4-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In medicinal applications, it may interact with specific enzymes or receptors, modulating biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar structure but lacking the amine group.

    2-Aminothiazole: Contains an additional amino group at the 2-position.

    4-Methylthiazole: A methyl-substituted derivative of thiazole.

Uniqueness

2,3-Dihydrothiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C3H6N2S

Molecular Weight

102.16 g/mol

IUPAC Name

2,3-dihydro-1,3-thiazol-4-amine

InChI

InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1,5H,2,4H2

InChI Key

MUPRVDDWOKLLFI-UHFFFAOYSA-N

Canonical SMILES

C1NC(=CS1)N

Origin of Product

United States

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